molecular formula C11H13ClF3NO B581649 (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride CAS No. 1209685-75-5

(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride

Cat. No.: B581649
CAS No.: 1209685-75-5
M. Wt: 267.676
InChI Key: BDOZXLHIVFHDKW-UHFFFAOYSA-N
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Description

(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H12F3NO·HCl and a molecular weight of 267.68 g/mol This compound features a cyclopropyl group attached to a methanamine moiety, with a trifluoromethoxyphenyl group providing additional functionalization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Trifluoromethoxyphenyl Group:

    Introduction of the Methanamine Group: The methanamine group is introduced through reductive amination, where an amine is formed by the reduction of an imine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large reactors to carry out the cyclopropanation, nucleophilic substitution, and reductive amination steps sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of trifluoromethoxyphenyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
  • (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride
  • (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride

Uniqueness

(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in research applications where such characteristics are desired.

Properties

IUPAC Name

[1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-3-1-8(2-4-9)10(7-15)5-6-10;/h1-4H,5-7,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOZXLHIVFHDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672624
Record name 1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209685-75-5
Record name 1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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